molecular formula C15H18FNO3 B4165628 2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B4165628
M. Wt: 279.31 g/mol
InChI Key: OCBMLGRTGAUXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group linked to a 4-fluoro-2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the amide bond: The reaction between 4-fluoro-2-methylaniline and cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine can form the amide bond.

    Cyclization: The intermediate product undergoes cyclization to form the cyclohexane ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Products include the corresponding carboxylic acid or ketone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
  • 2-{[(4-bromo-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
  • 2-{[(4-iodo-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid

Uniqueness

The presence of the fluoro group in 2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

2-[(4-fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h6-8,11-12H,2-5H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBMLGRTGAUXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
2-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.